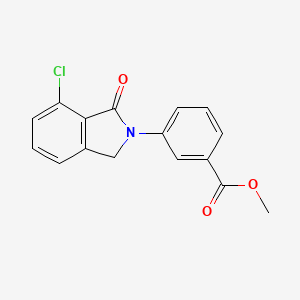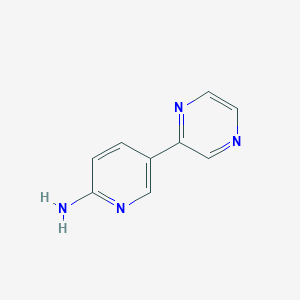
5-(Pyrazin-2-yl)pyridin-2-amine
Übersicht
Beschreibung
5-(Pyrazin-2-yl)pyridin-2-amine is a compound that is part of the pyridine family . Pyridines are important structural motifs found in numerous bioactive molecules . They are used in various fields such as technology, medicine, and agriculture .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular formula of 5-(Pyrazin-2-yl)pyridin-2-amine is C8H7N5 . The molecular weight is 173.17 g/mol . The InChI string representation of the molecule isInChI=1S/C8H7N5/c9-8-5-12-7 (4-13-8)6-3-10-1-2-11-6/h1-5H, (H2,9,13) . Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Pyrazin-2-yl)pyridin-2-amine include a molecular weight of 173.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The topological polar surface area is 77.6 Ų .Wissenschaftliche Forschungsanwendungen
Optical Properties and Heterocyclic Systems
5-(Pyrazin-2-yl)pyridin-2-amine derivatives demonstrate interesting optical properties due to their structural features. A study by Palion-Gazda et al. (2019) explored trisheterocyclic systems, including derivatives of 2,6-di(pyrazin-2-yl)pyridine, highlighting their significant thermal, redox, UV-Vis absorption, and emission properties. These properties are crucial for potential applications in materials science and photonics, with particular interest in structure-dependent fluorescence properties in both solution and solid states (Palion-Gazda et al., 2019).
Biocatalytic Applications
The biocatalytic transformation of pyridine derivatives, including 5-(Pyrazin-2-yl)pyridin-2-amine, is a growing area of interest. Stankevičiūtė et al. (2016) discussed the use of Burkholderia sp. MAK1 in oxyfunctionalization of pyridine derivatives. This process is promising for the preparation of various pyridinols and pyridin-N-oxides, highlighting the utility of 5-(Pyrazin-2-yl)pyridin-2-amine in biotechnological applications and as synthons for pharmaceutical products (Stankevičiūtė et al., 2016).
Catalysis and Chemical Synthesis
5-(Pyrazin-2-yl)pyridin-2-amine and its derivatives have applications in catalysis and synthetic chemistry. Gala et al. (2014) demonstrated their use in the synthesis of azaindoles, highlighting the role of such compounds in facilitating chemical reactions and synthesizing novel structures (Gala et al., 2014).
Eigenschaften
IUPAC Name |
5-pyrazin-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-2-1-7(5-13-9)8-6-11-3-4-12-8/h1-6H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVJRIXHIPRLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731381 | |
| Record name | 5-(Pyrazin-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrazin-2-yl)pyridin-2-amine | |
CAS RN |
827588-90-9 | |
| Record name | 5-(Pyrazin-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(pyrazin-2-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-4,7-diazaspiro[2.5]octane](/img/structure/B1444327.png)
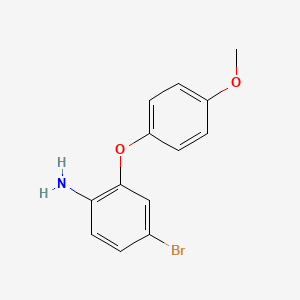
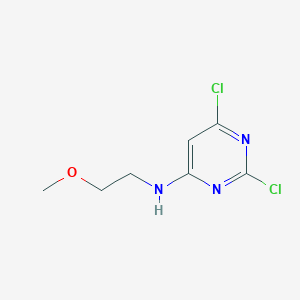
![Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444333.png)

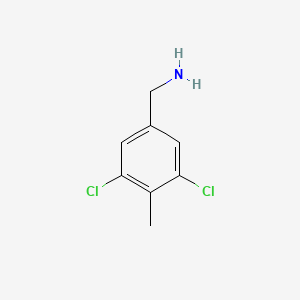
![2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene](/img/structure/B1444341.png)

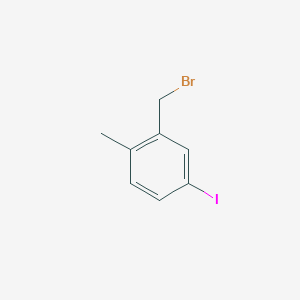
![8-Amino-2-azaspiro[4.5]decan-3-one](/img/structure/B1444345.png)
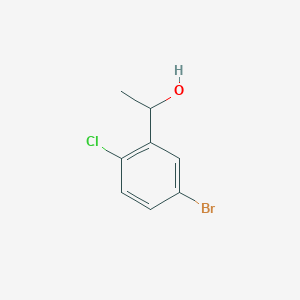
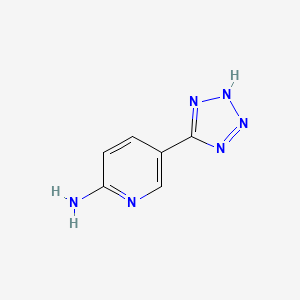
amine](/img/structure/B1444348.png)
